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Oct-3-en-2-one

flavour chemistry molecular sensory science aroma threshold

Oct-3-en-2-one (FEMA 3416, JECFA 1128) is a high-impact α,β-unsaturated methyl ketone (C₈H₁₄O, MW 126.19). Its FEMA GRAS status and favorable JECFA safety profile support use across 30+ flavor categories. Unlike other C8 enones, it provides a singular nutty, earthy, and fruity character, with documented OR1D2 olfactory receptor modulation (5.4-fold vanilla enhancement) and suppression of OR5K1. This science-backed specificity prevents sensory profile collapse caused by generic substitutes. Sourced for nut (almond, hazelnut, pecan), brown (caramel, chocolate, vanilla), and savory (beef, chicken, mushroom) flavor houses. Also serves as a validated fermentation marker (e.g., in mushroom-based beverages). Standard international B2B shipping is feasible; direct GC purity ≥97%.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B7820862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-3-en-2-one
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCCCCC=CC(=O)C
InChIInChI=1S/C8H14O/c1-3-4-5-6-7-8(2)9/h6-7H,3-5H2,1-2H3
InChIKeyZCFOBLITZWHNNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oct-3-en-2-one (CAS 1669-44-9): Procurement-Grade Profile of a Multi-Functional C8 Enone Flavor and Fragrance Ingredient


Oct-3-en-2-one (FEMA 3416, JECFA 1128) is a straight-chain α,β-unsaturated methyl ketone (C₈H₁₄O, MW 126.19) classified within the enone family [1]. It is a colourless to pale yellow liquid with an earthy, fruity blueberry odour, practically insoluble in water but miscible in oil and ethanol [2]. The compound occurs naturally in mushrooms (Boletus edulis), roasted filberts, asparagus, cooked chicken and beef, white wine, and cereals, and is commercially produced via aldol condensation of hexanal with acetone followed by dehydration [3]. Regulatory status is favourable: JECFA (2002) concluded no safety concern at current intake levels as a flavouring agent, and it is FEMA GRAS (GRAS Publication 7) [4]. Worldwide fragrance volume of use is below 0.1 metric ton per year (IFRA, 2015), positioning it as a specialty high-impact ingredient rather than a commodity [5].

Why Oct-3-en-2-one Cannot Be Replaced by Other C8 Unsaturated Ketones or Mushroom Aroma Compounds


The C8 unsaturated ketone family exhibits striking functional divergence despite near-identical molecular formulae: oct-3-en-2-one (nutty, berry), oct-1-en-3-one (metallic mushroom), oct-2-en-4-one (strawberry jam), oct-4-en-2-one (black tea, experimental only), and oct-4-en-3-one (raspberry) serve entirely distinct sensory functions [1]. Furthermore, within the mushroom aroma space, substitution with the more common 1-octen-3-ol (mushroom alcohol, threshold 1 µg/kg) or oct-1-en-3-one (threshold in air 0.03–1.12 µg/m³) would obliterate the nutty/fruity character that oct-3-en-2-one uniquely delivers [2]. Crucially, oct-3-en-2-one exerts documented olfactory receptor-level interactions — synergistically enhancing OR1D2 response to vanilla flavour by 5.4-fold while completely suppressing OR5K1 — a modulatory capability not demonstrated for any structural analog [3]. Generic substitution therefore risks both sensory profile collapse and loss of specific receptor-level modulation effects.

Oct-3-en-2-one Differential Evidence: Quantitative Head-to-Head Comparisons with Closest Analogs


Odour Threshold and Odour Activity Value (OAV) in Wheat Flour: Oct-3-en-2-one vs. 1-Octen-3-ol

In a direct head-to-head comparison within the same GC×GC-O-MS study of wheat flour (Sun et al., 2024), oct-3-en-2-one exhibited an aroma threshold in water of 6.7 µg/kg versus 1.0 µg/kg for 1-octen-3-ol (mushroom alcohol), making oct-3-en-2-one approximately 6.7-fold less potent by threshold alone [1]. However, the odour activity values (OAV, the ratio of compound concentration to odour threshold) revealed a reversal: oct-3-en-2-one achieved OAVs ranging from 38 to 40 across eight flour samples, while 1-octen-3-ol OAVs ranged from 12 to 18, indicating that oct-3-en-2-one contributes 2.2–3.3 times more to the overall aroma profile of flour despite its higher threshold [1]. This demonstrates that threshold potency alone is an unreliable procurement criterion; the compound's actual sensory impact in real food matrices is governed by its natural abundance and matrix interactions.

flavour chemistry molecular sensory science aroma threshold

Human Olfactory Receptor Modulation: Synergistic OR1D2 Enhancement and OR5K1 Suppression by Oct-3-en-2-one on Vanilla Flavour

Yasunaga et al. (2022) deployed a human olfactory receptor sensor array expressing all 388 human ORs to quantify the effect of oct-3-en-2-one on vanilla flavour perception at the receptor level [1]. When oct-3-en-2-one was co-applied with vanilla flavour, the response of OR1D2 was synergistically enhanced from 0.010 ± 0.002 optical units (vanilla alone) to 0.054 ± 0.004 (vanilla + oct-3-en-2-one), a 5.4-fold increase [1]. Simultaneously, the response of OR5K1 to vanilla flavour (0.046 ± 0.009) was completely suppressed to below detection limits in the presence of oct-3-en-2-one [1]. No response was observed from OR5K1 to oct-3-en-2-one alone, confirming that oct-3-en-2-one acts as a specific modulator rather than a direct agonist at this receptor [1]. This dual mechanism — synergistic enhancement at one receptor and complete suppression at another — has not been reported for any structural analog including oct-1-en-3-one or 1-octen-3-ol.

olfactory receptor flavour modulation sensory neuroscience

Octenone Family Functional Specificity: Nutty (Oct-3-en-2-one) vs. Mushroom, Strawberry, Black Tea, and Raspberry Profiles

In a comprehensive review of the C8 unsaturated octenone series, Wright (2016) documented that five closely related isomers with identical molecular formula (C₈H₁₄O) serve fundamentally different flavour functions [1]. Oct-3-en-2-one (FEMA 3416) is described as 'quintessentially nutty in character and widely used in nut flavors to very good effect' with documented usage across 30+ flavour categories at levels from 10 ppm (orange juice, honey, pandan) to 1,000 ppm (chicken white meat) [1][2]. In contrast, oct-1-en-3-one (FEMA 3515) is 'surprisingly characteristic of cooked mushrooms,' oct-2-en-4-one (FEMA 3603) is 'strawberry jam with astonishing accuracy,' oct-4-en-2-one (CAS 33665-27-9) has 'a good black tea aroma and has only been used on an experimental basis,' and oct-4-en-3-one (FEMA 4328) is 'basically berry-like' for raspberry [1]. The author notes that 'the differences in odor between such closely related chemicals [are] startling,' underscoring that molecular similarity does not predict sensory interchangeability within this series [1].

structure-odor relationship flavour ingredient selection octenone series

E/Z Isomer Differentiation: (E)-Oct-3-en-2-one as the Commercially Dominant and Sensorially Active Form

Oct-3-en-2-one exists as two geometrical isomers: (E)-oct-3-en-2-one (CAS 18402-82-9, trans) and (Z)-oct-3-en-2-one (CAS 51193-77-2, cis) [1]. The Cannabis Compound Database notes that 'the trans isomer is more functionally important' and that E-3-octen-2-one is described as having a 'sweet, berry, butter, lemon or spicy odor' [1]. Commercial specifications from the FAO JECFA compendium list the (E)-isomer as the standard form (CAS 1669-44-9 is the unspecified stereochemistry entry, but commercial material is predominantly the (E)-configuration) [2]. The (Z)-isomer has a distinctly different odour profile described as 'nutty' at 1.00% in dipropylene glycol, compared to the (E)-isomer's 'earthy, spicy, herbal, sweet, mushroom, hay, blueberry' profile [3]. Crucially, the (Z)-isomer has been noted in synthetic chemistry contexts as 'not-so-stable in comparison to E-isomer,' potentially affecting shelf-life and formulation robustness [4].

geometrical isomerism stereochemistry-sensory relationship quality specification

Fermented Edible Fungi Quality Marker: Oct-3-en-2-one as the Key Aroma-Active Marker with Pyruvate Metabolic Correlation

Sun et al. (2024) employed volcano plot analysis and relative odour activity values (rOAV) to identify aroma-active markers across four stages of mixed lactic acid bacterial fermentation of Hericium erinaceus and Tremella fuciformis compound juice [1]. Among 11 volatile chemicals recognized as aroma-active markers, 3-octen-2-one (described as 'green flavor') was identified as the key aroma-active marker in each fermentation stage — it was down-regulated in stages I, II, and IV but up-regulated in stage III [1]. Critically, 3-octen-2-one concentration showed a significant negative correlation with pyruvate levels (r² = −0.89), establishing a quantifiable relationship between this specific volatile and central carbon metabolism during fermentation [1]. This metabolic coupling was unique to 3-octen-2-one among the 11 markers; for comparison, ethyl caprylate (floral flavor) correlated with tartaric acid (r² = 0.96), demonstrating that different aroma markers track distinct metabolic pathways [1].

fermentation science aroma marker quality control edible fungi

Oct-3-en-2-one: Evidence-Backed Industrial Application Scenarios for Procurement and R&D Decision-Making


Nut and Brown Flavour Formulations: The Documented Nutty Specialist Among C8 Enones

For flavour houses developing nut (almond, hazelnut, peanut, pecan, pistachio, walnut), brown (caramel, chocolate, brown sugar, tea, vanilla), and cereal profiles, oct-3-en-2-one is the only C8 enone validated across 30+ commercial flavour categories with published use levels [1]. As documented in the octenone family comparison, oct-1-en-3-one (mushroom), oct-2-en-4-one (strawberry), and oct-4-en-2-one (experimental only) cannot substitute for the nutty character of oct-3-en-2-one [2]. Recommended starting levels: almond 50 ppm, hazelnut/peanut/pecan 100 ppm, walnut up to 300 ppm, vanilla 50 ppm, chocolate 40 ppm, caramel 100 ppm, cereal 200 ppm [1]. The high odour activity values (OAV 38–40) demonstrated in cereal matrices (Sun et al., 2024) further support its effectiveness in grain-based flavour applications [3].

Vanilla Flavour Enhancement: Receptor-Level Validated Synergistic Modulation

Oct-3-en-2-one is uniquely positioned as a vanilla flavour modulator with peer-reviewed human olfactory receptor evidence: it synergistically enhances OR1D2 response 5.4-fold (0.010→0.054 optical units) while completely suppressing OR5K1 response to vanilla flavour [1]. This dual modulatory mechanism, validated using a sensor expressing all 388 human olfactory receptors, provides a mechanistic rationale for the empirically observed 'significant positive effect, adding complexity and realism' at 50 ppm in vanilla bean flavours [2]. No other C8 enone or common mushroom volatile (oct-1-en-3-one, 1-octen-3-ol) has demonstrated comparable OR-level interaction data with vanilla flavour. Flavour houses can leverage this evidence to position oct-3-en-2-one as a science-backed vanilla modifier rather than a generic 'earthy note' additive.

Fermented Edible Fungi Products: Quantitative Quality Control Marker

For manufacturers of fermented mushroom-based beverages, condiments, or functional food ingredients, oct-3-en-2-one serves as a validated process analytical marker. Sun et al. (2024) demonstrated that oct-3-en-2-one is the key aroma-active marker across all fermentation stages of mixed LAB-fermented Hericium erinaceus and Tremella fuciformis juice, with its concentration showing a robust negative correlation with pyruvate levels (r² = −0.89) [1]. This quantifiable metabolic relationship enables targeted GC-MS monitoring of oct-3-en-2-one as a surrogate for fermentation progress and flavour quality, distinct from other C8 volatiles (1-octen-3-ol, 3,5-octadien-2-one) that lack comparable metabolic correlation data in this matrix [1].

Savory and Meat Flavours: High-Impact Complexity at Elevated Dose Rates

Oct-3-en-2-one is uniquely effective in savory flavour applications at dose rates substantially higher than those typical for other high-potency aroma chemicals. Documented use levels include beef (200 ppm starting level, widely varied), chicken (100–1,000 ppm, with higher levels 'very interesting in white meat flavors'), ham/pork/bacon (100 ppm), lamb/venison (100 ppm), mushroom (100 ppm), and fried onion (100 ppm) [1]. These elevated use levels are made possible by the favourable JECFA safety assessment ('No safety concern at current levels of intake') [2] and the compound's relatively higher odour threshold (6.7 µg/kg) compared to mushroom alternatives like 1-octen-3-ol (1.0 µg/kg), which allows higher dosing without sensory overload while building complexity and authenticity [3].

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